

Catalytic Routes to Ethyl 3-Amino-3-Phenylpropanoate: Application Notes and Protocols

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Compound of Interest

Compound Name: Ethyl 3-amino-3-phenylpropanoate

Cat. No.: B1296916

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Introduction

Ethyl 3-amino-3-phenylpropanoate, a valuable chiral building block in medicinal chemistry, serves as a key intermediate in the synthesis of various pharmaceuticals. Its stereochemistry is often crucial for biological activity, making enantioselective synthesis a primary focus. This document provides an overview of and detailed protocols for catalytic methods to prepare this compound, with a focus on asymmetric synthesis. The methodologies covered include biocatalytic kinetic resolution and organocatalytic asymmetric aza-Michael additions, offering versatile strategies for accessing this important molecule.

Data Summary of Catalytic Methods

The following table summarizes quantitative data for different catalytic methods for the preparation of **ethyl 3-amino-3-phenylpropanoate** and related β -amino esters, providing a comparative overview of their efficiency and stereoselectivity.

Catalyst Type	Catalyst	Amine Source	Substrate	Solvent	Temp. (°C)	Time (h)	Yield (%)	ee (%)	Reference
Biocatalyst	Lipase PSIM (Burkholderia cepacia)	Water (for hydrolysis)	Racemic ethyl 3-amino-3-phenylpropanoate	iPr ₂ O	45	-	>48 (for ester)	≥99 (for ester)	[1]
Organocatalyst	Chiral Phosphoric Acid	Benzyl carbamate	Ethyl cinamate	Toluene	RT	48	95	92	[2][3]
Organocatalyst	N-Heterocyclic Carbene	Hydroxylamine derivative	Ethyl cinamate	THF	RT	24	85	95	[4]

Experimental Protocols

Protocol 1: Lipase-Catalyzed Kinetic Resolution of Racemic Ethyl 3-Amino-3-phenylpropanoate

This protocol describes the enantioselective hydrolysis of racemic **ethyl 3-amino-3-phenylpropanoate**, resulting in the separation of the two enantiomers.

Materials:

- Racemic **ethyl 3-amino-3-phenylpropanoate** hydrochloride

- Lipase PSIM (*Burkholderia cepacia*, immobilized)
- Diisopropyl ether (iPr_2O)
- Triethylamine (Et_3N)
- Deionized water
- Sodium bicarbonate ($NaHCO_3$), saturated solution
- Sodium sulfate (Na_2SO_4), anhydrous
- Ethyl acetate
- Dichloromethane

Procedure:

- To a solution of racemic **ethyl 3-amino-3-phenylpropanoate** hydrochloride (1.0 mmol) in diisopropyl ether (20 mL), add triethylamine (1.2 mmol).
- Add Lipase PSIM (100 mg) and deionized water (0.5 mmol).
- Stir the suspension at 45 °C.
- Monitor the reaction progress by chiral HPLC.
- Upon reaching approximately 50% conversion, filter off the immobilized enzyme and wash it with ethyl acetate.
- Separate the organic phase and wash with a saturated aqueous solution of sodium bicarbonate.
- Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the unreacted (R)-**ethyl 3-amino-3-phenylpropanoate**.
- Acidify the aqueous phase with 1 M HCl and extract with dichloromethane.

- Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate to yield the (S)-3-amino-3-phenylpropanoic acid.

Protocol 2: Chiral Phosphoric Acid-Catalyzed Asymmetric Aza-Michael Addition

This protocol details the direct enantioselective addition of a carbamate to ethyl cinnamate, catalyzed by a chiral phosphoric acid.

Materials:

- Ethyl cinnamate
- Benzyl carbamate
- (R)-TRIP (3,3'-Bis(2,4,6-triisopropylphenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate)
- Toluene, anhydrous
- Molecular sieves, 4 Å
- Silica gel for column chromatography
- Hexanes
- Ethyl acetate

Procedure:

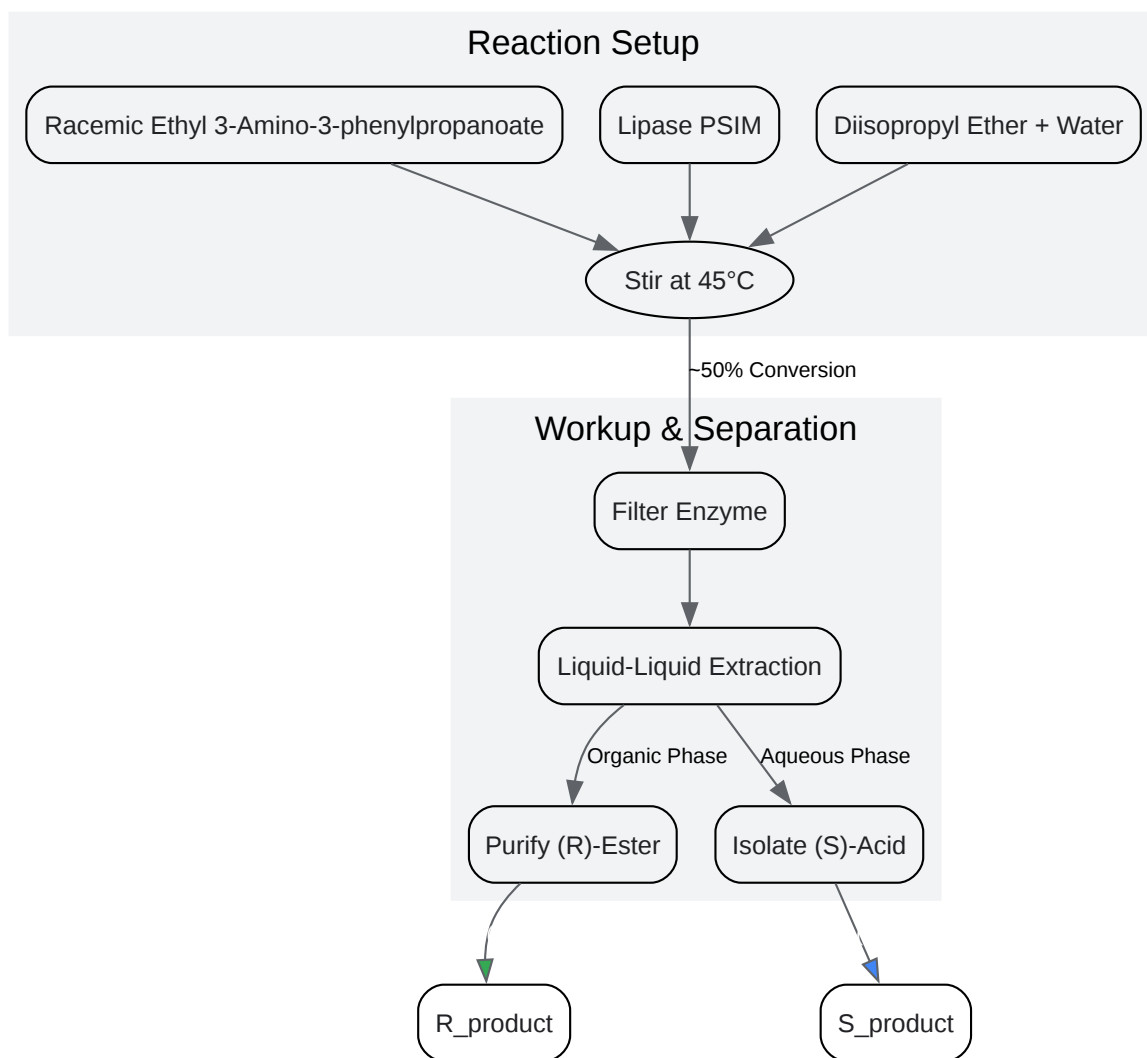
- To a flame-dried flask containing 4 Å molecular sieves, add (R)-TRIP (0.05 mmol) and benzyl carbamate (1.2 mmol) under an inert atmosphere.
- Add anhydrous toluene (2.0 mL) and stir the mixture at room temperature for 30 minutes.
- Add ethyl cinnamate (1.0 mmol) to the reaction mixture.
- Stir the reaction at room temperature for 48 hours.

- Monitor the reaction by TLC.
- Once the reaction is complete, directly load the reaction mixture onto a silica gel column.
- Purify the product by flash column chromatography using a gradient of hexanes and ethyl acetate as the eluent to afford the desired product.

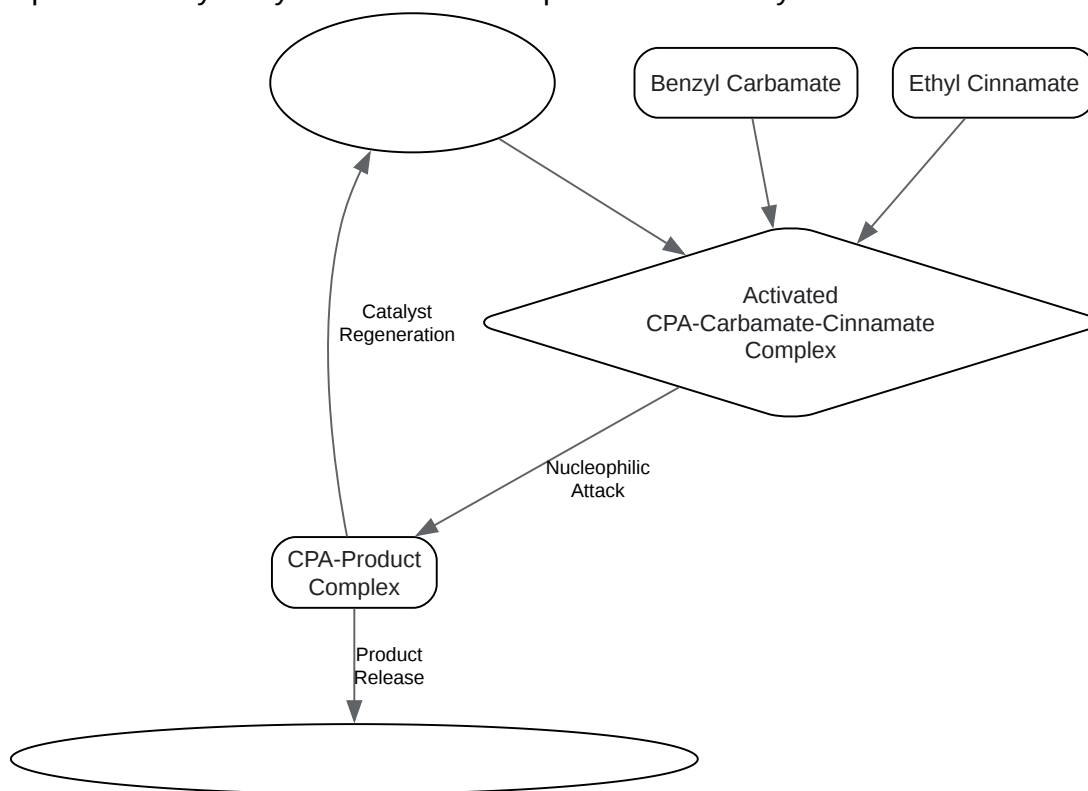
Visualizations

Lipase-Catalyzed Kinetic Resolution Workflow

Lipase-Catalyzed Kinetic Resolution Workflow



Proposed Catalytic Cycle for Chiral Phosphoric Acid Catalyzed Aza-Michael Addition



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